1-(4-nitro-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(4-Nitro-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound is characterized by the presence of a nitro group at the 4-position and an ethanone group at the 1-position of the pyrrole ring .
Preparation Methods
The synthesis of 1-(4-nitro-1H-pyrrol-3-yl)ethanone typically involves nitration of a pyrrole derivative followed by acylation. One common method includes the nitration of 1H-pyrrole-3-carboxylic acid, followed by reduction and subsequent acylation to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, and the use of specific catalysts .
Chemical Reactions Analysis
1-(4-Nitro-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 1-(4-amino-1H-pyrrol-3-yl)ethanone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrrole compounds .
Scientific Research Applications
1-(4-Nitro-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-nitro-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Nitro-1H-pyrrol-3-yl)ethanone can be compared with other nitro-substituted pyrrole derivatives, such as:
1-(4-Amino-1H-pyrrol-3-yl)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(4-Methyl-1H-pyrrol-3-yl)ethanone: Contains a methyl group at the 4-position instead of a nitro group.
1-(4-Bromo-1H-pyrrol-3-yl)ethanone: Contains a bromo group at the 4-position instead of a nitro group
Properties
Molecular Formula |
C6H6N2O3 |
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Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-(4-nitro-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)5-2-7-3-6(5)8(10)11/h2-3,7H,1H3 |
InChI Key |
CKDHKICODUBLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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